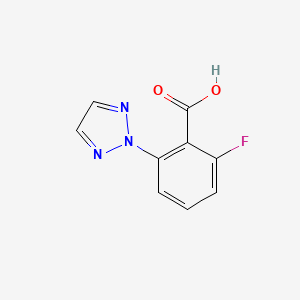

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-6-(triazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(8(6)9(14)15)13-11-4-5-12-13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPOZDBAGMLNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736398 | |

| Record name | 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186050-58-7 | |

| Record name | 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid: A Key Pharmaceutical Intermediate

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid, a pivotal intermediate in the manufacturing of contemporary pharmaceuticals, most notably the PARP inhibitor Olaparib.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development, offering a detailed examination of a preferred synthetic pathway, the underlying reaction mechanisms, and a comprehensive, step-by-step experimental protocol. Our focus is on providing not just a method, but a thorough understanding of the chemical principles that ensure a successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic carboxylic acid. Its unique structural arrangement, featuring a fluorine atom and a 2H-1,2,3-triazol-2-yl group ortho to the carboxylic acid, makes it a valuable building block in medicinal chemistry.[3] The electronic properties imparted by the fluorine and the triazole ring, coupled with the reactive handle of the carboxylic acid, allow for its incorporation into complex molecular architectures. Its most prominent role is as a key precursor in the synthesis of Olaparib, a targeted cancer therapy.[1][2] The efficient and regioselective synthesis of this intermediate is therefore a critical aspect of the overall drug manufacturing process.

Strategic Approach to Synthesis: The Ullmann Condensation Pathway

Several synthetic strategies can be envisioned for the preparation of this compound. However, a particularly robust and scalable approach involves a copper-catalyzed N-arylation of 1H-1,2,3-triazole with a suitably substituted aryl halide. This method, a variation of the classic Ullmann condensation, offers excellent control over regioselectivity, favoring the desired N2-arylated triazole isomer.

The overall synthetic strategy is a two-step process commencing from commercially available starting materials. The first step involves the synthesis of the key aryl halide precursor, 2-fluoro-6-iodobenzoic acid. The second, and most critical step, is the copper-catalyzed coupling of this intermediate with 1H-1,2,3-triazole.

The regioselectivity of the N-arylation, favoring the 2-position of the triazole ring, is a key feature of this reaction. This is influenced by a combination of electronic and steric factors, as well as the specific catalyst and ligand system employed.

Experimental Protocols

The following protocols are based on established and validated synthetic procedures. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Synthesis of Starting Materials

| Starting Material | Synthetic Method | Key Reagents |

| 2-Fluoro-6-iodobenzoic acid | Diazotization of 2-amino-6-fluorobenzoic acid followed by a Sandmeyer reaction. | 2-amino-6-fluorobenzoic acid, Sodium nitrite, Hydrochloric acid, Potassium iodide |

| 1H-1,2,3-Triazole | Cycloaddition of an azide with an acetylene source. | Various methods exist, including those starting from glyoxal and hydrazine. |

Note: Both starting materials are commercially available, but their synthesis is outlined for completeness.

Step-by-Step Synthesis of this compound

This procedure is adapted from a patented method and has been demonstrated to be effective.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Fluoro-6-iodobenzoic acid | 266.01 | 127.6 g | 480 mmol |

| 1H-1,2,3-Triazole | 69.07 | 55.6 mL | 959 mmol |

| Copper(I) iodide (CuI) | 190.45 | 4.57 g | 24 mmol |

| Cesium carbonate (Cs₂CO₃) | 325.82 | 312.6 g | 959 mmol |

| trans-1,2-Dimethylcyclohexane-1,2-diamine | 142.26 | 15.1 mL | 96 mmol |

| Dioxane | - | 640 mL | - |

| Water | 18.02 | 2.6 mL | 144 mmol |

| Methyl tert-butyl ether (MTBE) | - | 1 L | - |

| Ethyl acetate (EtOAc) | - | As needed | - |

| Concentrated Hydrochloric acid (HCl) | - | 148 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

To a 2L three-necked round-bottomed flask equipped with a mechanical stirrer, thermocouple, heating mantle, reflux condenser, and a nitrogen inlet, add 2-fluoro-6-iodobenzoic acid (127.6 g, 480 mmol), copper(I) iodide (4.57 g, 24 mmol), and cesium carbonate (312.6 g, 959 mmol).

-

To this solid mixture, add dioxane (640 mL), followed by water (2.6 mL, 144 mmol), 1H-1,2,3-triazole (55.6 mL, 959 mmol), and trans-1,2-dimethylcyclohexane-1,2-diamine (15.1 mL, 96 mmol).

-

Begin stirring the mixture and gradually heat it to 60°C over 30 minutes.

-

Continue heating to 83°C and hold for 30 minutes.

-

Finally, increase the temperature to 100°C and maintain for 3 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add methyl tert-butyl ether (MTBE) (1 L) and water (1 L) to the flask and stir vigorously.

-

Separate the organic and aqueous layers.

-

Acidify the aqueous layer with concentrated hydrochloric acid (148 mL) to a pH of approximately 1.7.

-

Extract the acidified aqueous layer twice with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a dark-colored oil.

-

Dissolve the oil in ethyl acetate (450 mL), stir overnight, and filter to remove any precipitate.

-

Concentrate the filtrate to yield the crude product as a brown solid.

Purification and Characterization:

The crude product can be further purified by recrystallization or column chromatography if necessary. Characterization of the final product should be performed using standard analytical techniques.

Expected 1H NMR Data (400 MHz, DMSO-d6): δ 8.22-8.13 (broad peak, 2H), 7.84-7.80 (multiplet, 1H), 7.74-7.65 (multiplet, 1H), 7.50-7.41 (multiplet, 1H).

Alternative Synthetic Strategies

While the Ullmann condensation is a preferred method, other synthetic routes have been explored for the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids. One such approach begins with 1-fluoro-2-nitrobenzene derivatives. [4]This multi-step synthesis involves the initial N²-arylation of a protected triazole, followed by a series of functional group transformations to introduce the carboxylic acid moiety. [4] A Generalized Alternative Pathway:

-

N²-Arylation: Reaction of 4,5-dibromo-2H-1,2,3-triazole with a 1-fluoro-2-nitrobenzene derivative.

-

Reduction: Hydrogenation of the nitro group to an amine.

-

Sandmeyer Iodination: Conversion of the amino group to an iodide.

-

Carboxylation: Grignard formation followed by quenching with carbon dioxide to install the benzoic acid functionality.

This alternative route, while longer, can be advantageous for accessing a variety of substituted analogs and may be suitable in specific research contexts.

Conclusion

The synthesis of this compound is a critical process in the production of important pharmaceuticals. The copper-catalyzed Ullmann condensation of 2-fluoro-6-iodobenzoic acid and 1H-1,2,3-triazole stands out as an efficient, scalable, and regioselective method. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are paramount to achieving a high yield of the desired product. The information presented in this guide is intended to empower researchers and chemists to confidently and successfully synthesize this key intermediate, thereby contributing to the advancement of drug discovery and development.

References

-

A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. (URL: [Link])

-

Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. National Institutes of Health. (URL: [Link])

-

Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. ResearchGate. (URL: [Link])

- A kind of preparation method of 1H-1,2,3- triazole.

- A kind of preparation method of 1H-1,2,3- triazole.

-

Comparison of synthetic routes for fully substituted (1H-1,2,3-triazol-4-yl)acetic acids. ResearchGate. (URL: [Link])

-

The Journey of an Intermediate: From Synthesis to Targeted Cancer Therapy with Olaparib. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- WO2018038680A1 - Processes for preparing olaparib.

-

Cas 1186050-58-7,this compound. lookchem. (URL: [Link])

-

Ullmann condensation. Wikipedia. (URL: [Link])

-

2-Fluoro 6-iodo benzoic acid, 98%, Powder. IndiaMART. (URL: [Link])

-

Mastering Organic Synthesis with 2-Fluoro-6-iodobenzoic Acid. (URL: [Link])

-

Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. (URL: [Link])

-

Ullmann Reaction. BYJU'S. (URL: [Link])

-

On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. (URL: [Link])

-

“On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ResearchGate. (URL: [Link])

-

Recent developments in selective N-arylation of azoles. PubMed. (URL: [Link])

-

Recent developments in selective N-arylation of azoles. ResearchGate. (URL: [Link])

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. (URL: [Link])

-

An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. ResearchGate. (URL: [Link])

-

Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica. (URL: [Link])

-

Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. (URL: [Link])

-

Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. (URL: [Link])

-

Highly Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. ResearchGate. (URL: [Link])

-

Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. (URL: [Link])

-

Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. (URL: [Link])

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. (URL: [Link])

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. (URL: [Link])

-

Comparative study of 1,2,3-triazoles synthesis via click reactions. (URL: [Link])

-

Ullmann reaction. Wikipedia. (URL: [Link])

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid

This guide provides an in-depth exploration of the essential physicochemical properties of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid, a molecule of significant interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed rationale for experimental choices and robust, self-validating protocols for characterization.

Introduction: A Molecule of Strategic Design

This compound (CAS: 1186050-58-7) is a heterocyclic compound that strategically combines three key structural motifs: a benzoic acid, a fluorine substituent, and a 1,2,3-triazole ring.[1][2][3][4][5] Each of these components is selected to impart specific, advantageous properties relevant to medicinal chemistry.

The benzoic acid group provides a crucial acidic handle, enabling salt formation to modulate solubility and offering a potential key interaction point with biological targets. The strategic placement of a fluorine atom is a well-established tactic in drug design.[6][7][8][9] Due to its high electronegativity and small size, fluorine can significantly alter a molecule's pKa, metabolic stability, and lipophilicity, often leading to enhanced membrane permeability and binding affinity.[6][7][8][9][10] The 1,2,3-triazole moiety is a highly stable, five-membered heterocyclic ring that is increasingly utilized as a bioisostere for other functional groups.[11][12][13][14][15] Its inclusion can improve pharmacokinetic properties, enhance target selectivity, and reduce toxicity.[11][12]

This guide will detail the methodologies to precisely quantify the physicochemical properties of this molecule, which are critical for predicting its behavior in biological systems and for its development as a potential therapeutic agent.

Core Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. The following table summarizes the key properties for this compound that require experimental determination.

| Property | Symbol | Importance in Drug Development | Recommended Analytical Method |

| Molecular Identity & Structure | Confirms the fundamental structure and composition. | NMR, Mass Spectrometry, Elemental Analysis | |

| Purity | % | Ensures that biological activity is attributable to the target compound. | HPLC-UV, LC-MS |

| Melting Point | Mp | Indicator of purity and solid-state stability. | Capillary Melting Point Apparatus |

| Aqueous Solubility | S | Affects absorption, distribution, and formulation. | Shake-Flask Method (Thermodynamic) |

| Acidity Constant | pKa | Governs ionization state, solubility, and receptor binding. | Potentiometric Titration, UV-Vis Spectroscopy |

| Lipophilicity | LogP / LogD | Influences membrane permeability, metabolism, and toxicity. | Shake-Flask Method (n-octanol/water) |

Experimental Protocols for Characterization

The following sections provide detailed, step-by-step protocols for the determination of the key physicochemical properties of this compound.

Structural Confirmation and Purity Assessment

Rationale: Before any other property is measured, it is imperative to confirm the chemical identity and purity of the compound. High-performance liquid chromatography (HPLC) is the gold standard for purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide unambiguous structural confirmation.

Protocol 1: HPLC-UV for Purity Determination

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Filter both phases through a 0.22 µm membrane filter and degas.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

UV Detection: 254 nm.

-

Gradient: 10% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 1:1 mixture of Acetonitrile and Water.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: NMR and Mass Spectrometry for Structural Confirmation

-

¹H and ¹³C NMR: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The resulting spectra should be consistent with the expected structure of this compound.

-

High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the compound and analyze using an ESI-TOF or Orbitrap mass spectrometer to confirm the exact mass of the molecular ion ([M-H]⁻ or [M+H]⁺), which should be within 5 ppm of the theoretical mass for C₉H₆FN₃O₂.

Visualization of the Characterization Workflow

Caption: Workflow for initial purity and structural confirmation.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice. A sharp melting range is characteristic of a pure crystalline solid.

Protocol 3: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rapid rate initially (e.g., 10-20 °C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Aqueous Solubility (Shake-Flask Method)

Rationale: Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility, as it allows the system to reach equilibrium.

Protocol 4: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes.

-

Sampling and Dilution: Carefully remove an aliquot from the clear supernatant, avoiding any solid particles. Dilute the aliquot with the mobile phase used for HPLC analysis.

-

Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a pre-validated HPLC-UV method with a standard calibration curve.

Visualization of the Solubility Workflow

Caption: Shake-flask method for determining aqueous solubility.

Determination of pKa

Rationale: The pKa value indicates the pH at which a molecule is 50% ionized. For an acidic compound like this compound, the pKa of the carboxylic acid will dictate its charge state, which in turn affects its solubility, permeability, and interaction with biological targets. The presence of the electron-withdrawing fluorine atom is expected to lower the pKa compared to benzoic acid itself.[10]

Protocol 5: Potentiometric Titration for pKa Determination

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility throughout the titration.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH). Record the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the first derivative of the pH versus volume curve (dpH/dV). The volume at the equivalence point corresponds to the peak of this curve. The pKa is the pH at the half-equivalence point.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the comprehensive physicochemical characterization of this compound. Accurate determination of these properties is a non-negotiable prerequisite for advancing any compound through the drug discovery pipeline. The interplay of the fluorine, benzoic acid, and triazole functionalities makes this molecule a compelling candidate for further investigation, and a thorough understanding of its fundamental chemical nature is the first step toward unlocking its therapeutic potential.

References

- The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. (n.d.). Google Cloud.

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). MDPI. Retrieved from [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Fluorine: An emerging compound in medicinal chemistry. (2022). The Torch, 2(25). Retrieved from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Triazoles: a privileged scaffold in drug design and novel drug discovery. (n.d.). DOI. Retrieved from [Link]

-

Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry. Retrieved from [Link]

-

1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. (2021). Asian Journal of Chemistry. Retrieved from [Link]

-

Pharmacological significance of triazole scaffold. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). International Journal of Chemical Studies. Retrieved from [Link]

-

Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. (2002). PubMed. Retrieved from [Link]

-

Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. (2025). ResearchGate. Retrieved from [Link]

-

Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. (n.d.). S4Science. Retrieved from [Link]

-

This compound. (n.d.). Chemsrc. Retrieved from [Link]

-

This compound. (n.d.). [No Source Name Available]. Retrieved from [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Preparation of 2-([6][7][8]triazol-2-yl)-benzoic acid derivatives. (n.d.). Google Patents. Retrieved from

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (n.d.). MDPI. Retrieved from [Link]

-

2-Chloro-6-fluoro-benzoic acid. (2011). PubMed. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 1186050-58-7 [chemicalbook.com]

- 3. CAS#:1186050-58-7 | this compound | Chemsrc [chemsrc.com]

- 4. This compound - 1186050-58-7 [popebiotech.com]

- 5. This compound [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemxyne.com [chemxyne.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 13. asianpubs.org [asianpubs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. chemijournal.com [chemijournal.com]

An In-depth Technical Guide to 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1186050-58-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, and critical role in the development of novel therapeutics, particularly focusing on its application in the synthesis of dual orexin receptor antagonists (DORAs).

Core Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom and a 1,2,3-triazole ring on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable synthon in drug discovery.[1][2]

| Property | Value | Source |

| CAS Number | 1186050-58-7 | [1] |

| Molecular Formula | C₉H₆FN₃O₂ | [1] |

| Molecular Weight | 207.16 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | O=C(O)C1=C(F)C=CC=C1N1N=CC=N1 | [1] |

| Boiling Point (Predicted) | 410.5±55.0 °C | [3] |

| Purity (Typical) | ≥97% (HPLC) | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective method involves a copper-catalyzed Ullmann-type coupling reaction.

Recommended Synthetic Protocol

This protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of the title compound.[4]

Starting Materials:

-

2-Fluoro-6-iodobenzoic acid

-

1H-1,2,3-triazole

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

trans-1,2-Dimethylcyclohexane-1,2-diamine

-

Dioxane

-

Water

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet, combine 2-fluoro-6-iodobenzoic acid, copper(I) iodide, and cesium carbonate.

-

Addition of Reagents: To the solid mixture, add dioxane, water, 1H-1,2,3-triazole, and trans-1,2-dimethylcyclohexane-1,2-diamine.

-

Reaction Conditions: The reaction mixture is gradually heated to 100°C and maintained for approximately 3 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or HPLC.

-

Work-up: After the reaction is complete, cool the mixture and add methyl tert-butyl ether (MTBE) and water. Separate the aqueous layer.

-

Acidification and Extraction: Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1.7. Extract the acidified aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate to afford the final product as a solid.[4]

Causality in Experimental Choices

-

Catalyst System: The use of copper(I) iodide as a catalyst is crucial for facilitating the N-arylation of the triazole ring. The ligand, trans-1,2-dimethylcyclohexane-1,2-diamine, enhances the catalytic activity and improves the reaction yield.

-

Base: Cesium carbonate is employed as the base to deprotonate the triazole, making it a more effective nucleophile for the coupling reaction. Its solubility in the reaction solvent also plays a role in the reaction kinetics.

-

Solvent System: Dioxane is a suitable high-boiling aprotic solvent for this type of coupling reaction, allowing the reaction to be conducted at the required temperature. The small amount of water can sometimes have a beneficial effect on the solubility of the reagents and the overall reaction rate.

Caption: Synthetic workflow for this compound.

Analytical Characterization

A crucial aspect of a technical guide is the confirmation of the chemical structure. The primary method for this is Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.22-8.13 (broad peak, 2H), 7.84-7.80 (multiple peaks, 1H), 7.74-7.65 (multiple peaks, 1H), 7.50-7.41 (multiple peaks, 1H).[4]

The characteristic peaks in the aromatic region confirm the presence of the substituted benzene ring and the triazole protons. The broad peak is indicative of the acidic proton of the carboxylic acid group. For a comprehensive analysis, it is recommended to also acquire and analyze ¹³C NMR and mass spectrometry data.

Application in Drug Discovery: A Key Intermediate for Orexin Receptor Antagonists

The primary significance of this compound in the pharmaceutical industry lies in its role as a key building block for the synthesis of dual orexin receptor antagonists (DORAs).[5][6][7] Orexin-A and Orexin-B are neuropeptides that regulate wakefulness. By blocking their receptors (OX1R and OX2R), DORAs can promote sleep, offering a novel therapeutic approach for insomnia.[8]

A prominent example of a DORA synthesized using a derivative of the title compound is Suvorexant (MK-4305), a medication approved for the treatment of insomnia.[5] The 2-(2H-1,2,3-triazol-2-yl)benzoic acid moiety is a critical component of the pharmacophore, responsible for key interactions with the orexin receptor.

Caption: Role as a key intermediate in the synthesis of Dual Orexin Receptor Antagonists.

The structure-activity relationship (SAR) studies of various DORAs have highlighted the importance of the 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold. Modifications to the substitution pattern on the benzoic acid ring can significantly impact the potency and pharmacokinetic properties of the final drug candidate.[9][10]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: Harmful if swallowed.[1]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its well-defined synthesis and versatile chemical nature have established it as a valuable intermediate in the quest for novel therapeutics. The success of DORAs in treating insomnia underscores the importance of such building blocks in modern drug discovery. Future research may explore the incorporation of this scaffold into other classes of biologically active molecules, leveraging its unique properties to address a wider range of therapeutic targets.

References

- This compound CAS 1186050-58-7. (URL: not available)

-

Cas 1186050-58-7,this compound | lookchem. (URL: [Link])

-

Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids - ResearchGate. (URL: [Link])

-

Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed. (URL: [Link])

-

Preparation of 2-([1][3][4]triazol-2-yl)-benzoic acid derivatives - Google Patents. (URL: )

-

Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed. (URL: [Link])

-

Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC - NIH. (URL: [Link])

-

Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2 - PubMed. (URL: [Link])

- Discovery of Dual Orexin Receptor Antagonists (DORAs)

-

2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem. (URL: [Link])

- Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (URL: not available)

-

Orexin receptor antagonist 2 | CAS#:1457940-75-8 | Chemsrc. (URL: [Link])

-

From Oxadiazole to Triazole Analogues: Optimization toward a Dual Orexin Receptor Antagonist with Improved in vivo Efficacy in Dogs - PubMed. (URL: [Link])

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. (URL: [Link])

-

Discovery of Dual Orexin Receptor Antagonists (DORAs) for the Treatment of Insomnia. (URL: [Link])

-

From Oxadiazole to Triazole Analogues: Optimization toward a Dual Orexin Receptor Antagonist with Improved in vivo Efficacy in Dogs. (URL: [Link])

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. This compound CAS#: 1186050-58-7 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orexin receptor antagonist 2 | CAS#:1457940-75-8 | Chemsrc [chemsrc.com]

- 7. From Oxadiazole to Triazole Analogues: Optimization toward a Dual Orexin Receptor Antagonist with Improved in vivo Efficacy in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid

Introduction: A Molecule of Growing Interest

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid is a synthetic organic compound that stands at the intersection of two important chemical classes: fluorinated aromatics and triazoles. Fluorine substitution is a widely employed strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. The 1,2,3-triazole moiety, often introduced via "click chemistry," is valued for its chemical stability, dipole character, and ability to form hydrogen bonds, making it a versatile linker and pharmacophore.[1][2] The specific substitution pattern of this molecule, with an ortho-fluoro group and a 2-substituted triazole, presents unique challenges and points of interest in its analytical characterization. This guide provides an in-depth technical overview of the methodologies and expected spectroscopic data for the comprehensive analysis of this compound, intended for researchers in synthetic chemistry and drug development.

Synthesis and Regioisomerism

A plausible synthetic route to this compound involves a multi-step sequence, likely starting from a suitably substituted fluorinated aromatic precursor. The key step in forming the triazole ring is often a cycloaddition reaction. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for forming 1,4-disubstituted 1,2,3-triazoles, the synthesis of N2-substituted triazoles often requires alternative strategies.[3][4][5][6] One such approach could involve the reaction of an aryl halide with 1,2,3-triazole under basic conditions.

A critical aspect of the synthesis of substituted triazoles is the potential for the formation of regioisomers (1-substituted vs. 2-substituted). The differentiation of these isomers is paramount, as they can possess distinct physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the correct regioisomer.[1][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure of this compound. A comprehensive analysis will involve ¹H, ¹³C, and ¹⁹F NMR experiments.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the acidic nature of the carboxylic acid group, DMSO-d₆ is a good initial choice as it can solubilize polar compounds and its residual proton signal does not typically interfere with the aromatic or triazole proton signals.[10][11] CDCl₃ could also be used, but the acidic proton may exchange or broaden, and its signal may be less informative.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the aromatic proton couplings.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to note are the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J).

-

¹³C NMR: A proton-decoupled ¹³C spectrum should be acquired to identify all unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though none are expected in the core structure of the title compound).

-

¹⁹F NMR: A one-dimensional fluorine spectrum is crucial for confirming the presence and environment of the fluorine atom. It will likely be a complex multiplet due to couplings with neighboring protons.

-

2D NMR: To unambiguously assign all signals, a suite of 2D NMR experiments is highly recommended.

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the benzoic acid ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the benzoic acid and triazole rings and confirming the substitution pattern.

-

Predicted NMR Spectra and Interpretation

The following table summarizes the predicted chemical shifts and coupling constants for this compound. These are estimates based on known data for similar structural motifs.

| Atom | Experiment | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J in Hz) | Rationale |

| Aromatic Protons (3H) | ¹H NMR | 7.5 - 8.2 | Multiplets | The electron-withdrawing nature of the fluorine, carboxylic acid, and triazole groups will shift these protons downfield. The ortho-fluorine will introduce complex splitting patterns. |

| Triazole Protons (2H) | ¹H NMR | ~8.0 - 8.5 | Singlet | In a 2-substituted 1,2,3-triazole, the two CH protons are chemically equivalent, resulting in a characteristic singlet.[7] |

| Carboxylic Acid Proton (1H) | ¹H NMR | > 10 (in DMSO-d₆) | Broad Singlet | The acidic proton will be highly deshielded and may be broad due to hydrogen bonding and exchange. |

| Aromatic Carbons (6C) | ¹³C NMR | 115 - 140 | Doublets (due to C-F coupling) and Singlets | The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller, long-range C-F couplings.[11] |

| Carbonyl Carbon (1C) | ¹³C NMR | 165 - 175 | Singlet or Triplet (small J) | The carboxylic acid carbonyl carbon is typically found in this region. It may show a small long-range coupling to the ortho-fluorine. |

| Triazole Carbons (2C) | ¹³C NMR | 130 - 140 | Singlet | The two CH carbons of the 2-substituted triazole ring are equivalent. |

| Fluorine | ¹⁹F NMR | -110 to -130 | Multiplet | The chemical shift is typical for an aryl fluoride. The multiplicity will arise from coupling to the ortho and meta protons on the benzoic acid ring. |

Key for Assignments: The HMBC experiment will be critical. A correlation between the triazole protons and the carbon of the benzoic acid ring attached to the triazole nitrogen will definitively confirm the connectivity and the 2-substituted nature of the triazole.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse technique for determining the purity of a synthesized compound and for quantitative analysis. A reversed-phase method is generally suitable for a molecule of this polarity.

Experimental Protocol: HPLC Method Development

-

Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is a good starting point. The specific dimensions and particle size will depend on whether HPLC or UHPLC is used.

-

Mobile Phase: A mixture of an aqueous phase (A) and an organic phase (B) is used. To ensure good peak shape for the carboxylic acid, the aqueous phase should be acidified. A common choice is 0.1% formic acid or acetic acid in water for solvent A and 0.1% formic acid or acetic acid in acetonitrile or methanol for solvent B.[12][13]

-

Elution: A gradient elution, starting with a low percentage of the organic phase and ramping up, is recommended for initial method development to ensure the compound elutes with a reasonable retention time and good peak shape.

-

Detection: The aromatic nature of the compound suggests strong UV absorbance. A diode array detector (DAD) is ideal to monitor multiple wavelengths and to obtain a UV spectrum of the peak for identity confirmation. Wavelengths around 254 nm and 280 nm are likely to be good choices.

-

Method Validation: For quantitative applications, the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12][13][14][15]

Expected Chromatographic Behavior

This compound is a moderately polar compound. On a C18 column with a water/acetonitrile gradient, it is expected to have a moderate retention time.[16][17][18][19] The presence of the fluorine atom may slightly increase its retention compared to the non-fluorinated analogue in some reversed-phase systems.[20] The peak shape should be sharp and symmetrical, provided the mobile phase is sufficiently acidic to suppress the ionization of the carboxylic acid group.

Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Identification and Sensitive Quantification

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, providing unambiguous identification of the target compound and enabling trace-level quantification.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

LC Conditions: The HPLC method developed previously can be directly transferred, using LC-MS compatible mobile phase additives like formic acid.

-

Ionization: ESI is the preferred ionization technique for a molecule of this nature. It is advisable to analyze the compound in both positive and negative ion modes.

-

MS1 Analysis: In the initial analysis, a full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

MS/MS Analysis: For structural confirmation and to develop a sensitive quantitative method, tandem mass spectrometry (MS/MS) is performed. The molecular ion is selected as the precursor ion and fragmented in a collision cell. The resulting product ions are then detected.

Predicted Mass Spectra and Fragmentation

| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |

| Molecular Ion | [M+H]⁺ at m/z 208.05 | [M-H]⁻ at m/z 206.04 |

| Predicted Major Fragments | Loss of H₂O (m/z 190.04), Loss of CO (from the carboxylic acid, m/z 180.06), Fragmentation of the triazole ring. | Loss of CO₂ (decarboxylation, a very common fragmentation for carboxylic acids, m/z 162.05).[21] |

Rationale for Fragmentation: In positive ion mode, the protonated molecule is likely to lose water from the carboxylic acid group. Subsequent fragmentation may involve the loss of carbon monoxide or cleavage of the triazole ring. In negative ion mode, the deprotonated molecule (carboxylate) is expected to readily undergo decarboxylation (loss of CO₂), which is a characteristic fragmentation pathway for carboxylic acids.[21] The fragmentation of the N-aryl triazole bond is also a possibility.[2][22][23][24][25]

For quantitative analysis, a Multiple Reaction Monitoring (MRM) method can be developed using the transition from the precursor ion to the most abundant and stable product ion. This provides excellent sensitivity and selectivity.[21][26][27][28]

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy is essential for the definitive structural elucidation and, crucially, for confirming the N-2 substitution of the triazole ring. HPLC provides a robust method for purity assessment and quantification. LC-MS offers unambiguous molecular weight confirmation and highly sensitive quantification through tandem mass spectrometry. By leveraging the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this and other related molecules, ensuring the integrity of their scientific findings and advancing their research and development efforts.

References

- Doc Brown's Chemistry. (2025, November 8). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.

- European Bioanalysis Forum. (2011, November). Challenges of validating small molecule LC-MS/MS biomarker methods.

- Prasain, J.Quantitative analysis of small molecules in biological samples.

- Guillarme, D., & Rudaz, S. (2023, February 1). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta, 1240, 340711.

- MDPI. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- ResearchGate. (2025, December 2).

- KoreaScience.

- Taylor & Francis Online.Proton and fluorine NMR spectra of fluorobenzene.

- National Chemical Laboratory.NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- American Chemical Society. (2025).

- BenchChem. (2025).

- Organic Chemistry Portal.2H-1,2,3-Triazole synthesis.

- MDPI.

- S4Science.

- BenchChem. (2025).

- BioChromato. (2018, December 7).

- Organic Chemistry Portal.1,2,3-Triazole synthesis.

- ResearchGate.Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.

- MDPI. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- National Institutes of Health.HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.

- ACS Publications.

- MDPI. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.

- Journal of Applied Pharmaceutical Science. (2016, February 27). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic.

- ResearchGate. (2025, August 8). Validation of HPLC-UV assay of caffeic acid in emulsions.

- SciSpace. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.

- RSC Publishing.13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.

- LCGC International.Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

- Life Science Journal. (2008).

- The Royal Society of Chemistry. (2022).

- PubMed.

- PubMed Central.Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae)

- CORE.

- ResearchGate. (2025, August 6). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).

- ResearchGate. (2019, November 1).

- PubMed.Retention of [(18)F]fluoride on reversed phase HPLC columns.

Sources

- 1. Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]

- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. dspace.ncl.res.in [dspace.ncl.res.in]

- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. 19F-13C, 1H-13C Multi-Bond and Single-Bond 2D Correlations and Determinations of Coupling-Constant Signs | Semantic Scholar [semanticscholar.org]

- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. s4science.at [s4science.at]

- 17. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. lifesciencesite.com [lifesciencesite.com]

- 26. e-b-f.eu [e-b-f.eu]

- 27. uab.edu [uab.edu]

- 28. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids

Abstract

The 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold is a privileged structural motif in modern medicinal chemistry, most notably as a core component of dual orexin receptor antagonists (DORAs) like suvorexant, which is used for the treatment of insomnia.[1][2][3] The synthesis of these compounds is complicated by the inherent challenge of controlling regioselectivity during the functionalization of the 1,2,3-triazole ring. Direct arylation of 1H-1,2,3-triazole with 2-halobenzoic acids often yields a difficult-to-separate mixture of N-1 and N-2 isomers.[2] This technical guide provides an in-depth analysis of a robust, scalable, and highly regioselective four-step synthetic strategy that circumvents this issue by introducing the triazole moiety early in the sequence, followed by systematic construction of the benzoic acid functionality. This method, grounded in well-established chemical transformations, offers a reliable pathway for researchers and drug development professionals to access these valuable intermediates in high yield and purity.

The Core Challenge: N-1 vs. N-2 Regioselectivity

The 1,2,3-triazole ring possesses two distinct nitrogen environments available for substitution: the N-1 (and N-3) position and the N-2 position. The classical Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne often results in a mixture of 1,4- and 1,5-disubstituted triazoles (corresponding to N-1 substitution).[4][5] While catalyzed versions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provide excellent control for the 1,4-isomer, and Ruthenium(II)-catalyzed variants (RuAAC) favor the 1,5-isomer, direct and high-yielding methods for N-2 substitution remain less common.[6][7][8]

When attempting to directly arylate a pre-formed 1H-1,2,3-triazole ring with an activated aryl halide (e.g., a 2-iodobenzoic acid derivative), the reaction typically proceeds non-selectively, yielding both the desired N-2 isomer and the undesired N-1 isomer.[2] Separating these regioisomers can be a significant challenge, particularly on a large scale, often requiring tedious crystallization or chromatographic purification steps.[2] Therefore, a synthetic strategy that inherently guarantees N-2 selectivity is of high value.

Caption: The challenge of direct N-arylation of 1,2,3-triazole.

A Field-Proven, Selective Synthetic Strategy

To overcome the regioselectivity hurdle, an efficient and scalable four-step synthesis has been developed, commencing with commercially available 1-fluoro-2-nitrobenzene derivatives.[1][9] The logic of this approach is to install the triazole moiety onto the aromatic ring with absolute N-2 selectivity first, and then chemically manipulate the ortho-substituent into the required carboxylic acid group.

The key to achieving N-2 selectivity lies in the use of 4,5-dibromo-2H-1,2,3-triazole. The two large bromine atoms provide substantial steric bulk around the N-1 and N-3 positions. This steric hindrance effectively shields these nitrogen atoms from the incoming nucleophilic attack, thereby directing the arylation exclusively to the sterically accessible N-2 position.[3]

The overall workflow is as follows:

-

N-Arylation: A nucleophilic aromatic substitution (SNAr) reaction between a 1-fluoro-2-nitrobenzene derivative and 4,5-dibromo-2H-1,2,3-triazole.

-

Hydrogenation: Reduction of the nitro group to an aniline and simultaneous hydrodebromination of the triazole ring.

-

Sandmeyer Iodination: Conversion of the aniline to an aryl iodide via a diazonium salt intermediate.

-

Grignard Carboxylation: Formation of a Grignard reagent from the aryl iodide and subsequent quenching with carbon dioxide to yield the final benzoic acid product.

Caption: The four-step regioselective synthesis workflow.

Detailed Experimental Protocols

The following protocols are adapted from a validated and scalable synthesis.[9] All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: N-Arylation of 4,5-Dibromo-2H-1,2,3-triazole

This step establishes the crucial C-N bond at the N-2 position of the triazole. The reaction proceeds via a nucleophilic aromatic substitution where the triazole anion displaces the fluoride on the electron-deficient nitrobenzene ring.

-

To a stirred suspension of 4,5-dibromo-2H-1,2,3-triazole (1.0 equiv.) and potassium carbonate (2.0 equiv.) in dimethylformamide (DMF), add the substituted 1-fluoro-2-nitrobenzene (1.1 equiv.).

-

Heat the mixture to 80-90 °C and stir until the reaction is complete as monitored by LC-MS (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and add water to precipitate the product.

-

Isolate the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the 2-(2-nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole intermediate.

Step 2: Hydrogenation and Debromination

This one-pot reaction serves two purposes: the palladium-catalyzed hydrogenation reduces the nitro group to an amine, and it also reductively removes the two bromine atoms from the triazole ring.

-

Charge a suitable hydrogenation reactor with the 2-(2-nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole intermediate (1.0 equiv.) and 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol%).

-

Add a suitable solvent , such as methanol or ethyl acetate.

-

Pressurize the reactor with hydrogen gas (H₂) to 3-5 bar.

-

Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling.

-

Monitor the reaction by H₂ uptake and LC-MS. Once complete, carefully vent the reactor and purge with nitrogen.

-

Filter the mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(2H-1,2,3-triazol-2-yl)aniline derivative.

Step 3: Sandmeyer Iodination

The Sandmeyer reaction is a classic transformation to convert an arylamine into an aryl halide. Here, it is used to install an iodine atom, which is an excellent precursor for the subsequent Grignard reaction.

-

Dissolve the aniline derivative (1.0 equiv.) in aqueous sulfuric acid (e.g., 1-2 M) and cool the solution to -5 to 0 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water dropwise, maintaining the internal temperature below 0 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (KI, 1.4 equiv.) in water and heat it to 60-70 °C.

-

Carefully add the cold diazonium salt solution to the hot KI solution. Vigorous nitrogen evolution will occur.

-

Stir the mixture at 60 °C for 20-30 minutes after the addition is complete.

-

Cool the mixture to room temperature and quench any excess diazonium salt with a solution of sulfamic acid.

-

Extract the product with a suitable organic solvent (e.g., isopropyl acetate). Wash the organic layer with sodium thiosulfate solution to remove residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-(2-iodophenyl)-2H-1,2,3-triazole.

Step 4: Grignard Carboxylation

The final step involves converting the aryl iodide into a Grignard reagent, which then acts as a nucleophile to attack CO₂, forming the carboxylate salt. Acidic workup provides the target benzoic acid.

-

Dissolve the aryl iodide (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen or argon atmosphere.

-

Cool the solution to 0 °C and add isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.1-1.3 equiv.) dropwise.

-

Stir the mixture at 0-10 °C for 1-2 hours to ensure complete Grignard formation.

-

Bubble dry carbon dioxide (CO₂) gas through the solution (or pour the Grignard solution over crushed dry ice) while maintaining a low temperature.

-

Allow the mixture to warm to room temperature and stir for another hour.

-

Quench the reaction by carefully adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or trituration from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the pure 2-(2H-1,2,3-triazol-2-yl)benzoic acid.

Representative Data

The described synthetic route has been successfully applied to produce a variety of substituted benzoic acids. The following table summarizes typical yields for each step in the synthesis of different analogs.[9]

| Starting Material (6) | N-Arylation Yield (7) | Hydrogenation Yield (8) | Sandmeyer Yield (9) | Carboxylation Yield (5) |

| 1-Fluoro-2-nitrobenzene | 95% | 99% | 85% | 81% |

| 1-Fluoro-4-methoxy-2-nitrobenzene | 91% | 99% | 71% | 73% |

| 2-Fluoro-1-methyl-3-nitrobenzene | 78% | 98% | 82% | 81% |

| 1-Fluoro-4-methyl-2-nitrobenzene | 91% | 99% | 79% | 78% |

Data adapted from Org. Process Res. Dev. 2019, 23, 2, 220–225.[9]

Conclusion

The selective synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids is a critical challenge for the development of important pharmaceutical agents. Direct arylation methods are often plagued by poor regioselectivity, leading to costly and inefficient purification processes. The multi-step strategy detailed in this guide, which relies on an early-stage, sterically-controlled N-2 arylation followed by sequential functional group transformations, represents a robust, scalable, and highly selective solution. By explaining the causality behind each experimental choice—from the use of 4,5-dibromo-2H-1,2,3-triazole to the classic Sandmeyer and Grignard reactions—this guide provides researchers with a reliable and validated blueprint for accessing this important class of molecules.

References

-

Gariazzo, C., et al. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(18), 4013–4016. [Link]

-

Wang, Z., et al. (2019). Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. Organic Process Research & Development, 23(2), 220–225. [Link]

-

Wang, Z., et al. (2019). Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. ACS Publications. [Link]

-

Springer, B. L., et al. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters. [Link]

-

Lopes, J., et al. (2018). Strategies Towards the Synthesis of N²-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 90(1 suppl 1), 885–914. [Link]

-

Barrett, K. T., et al. (2017). Regiospecific Synthesis of N2-Aryl 1,2,3-Triazoles from 2,5-Disubstituted Tetrazoles via Photochemically Generated Nitrile Imine. Synlett, 28(11), 1339-1343. [Link]

-

Kirsch, S. F., et al. (2024). Synthesis of N²-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Wang, Z., et al. (2019). Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. [Link]

-

Idorsia Pharmaceuticals Ltd. (2020). Preparation of 2-([1][6][9]triazol-2-yl)-benzoic acid derivatives. European Patent EP3619199B1.

-

Klahn, P., et al. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. PubMed. [Link]

-

Li, X., et al. (2017). Ruthenium-catalyzed 1,2,3-triazole directed intermolecular C–H amidation of arenes with sulfonyl azides. RSC Advances, 7(36), 22197–22200. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. [Link]

-

FHNW. (n.d.). Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids. [Link]

-

Idorsia Pharmaceuticals Ltd. (2018). Preparation of 2-([1][6][9]triazol-2-yl)-benzoic acid derivatives. Google Patents.

-

Bozorov, K., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 170, 124–153. [Link]

-

Reddy, M. S., et al. (2004). Regioselective synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions in water. Chemical Communications, (10), 1234-1235. [Link]

-

Greener synthesis of 1,2,3-triazoles using a copper(i)-exchanged magnetically recoverable β-zeolite as catalyst. (2016). New Journal of Chemistry. [Link]

-

Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? (2025). European Journal of Medicinal Chemistry. [Link]

-

Yoo, W., et al. (2011). Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations. Organic Letters, 13(20), 5644–5647. [Link]

-

Naha, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13. [Link]

-

Kaur, G., et al. (2021). 1,2,3-Triazoles: Synthesis and Biological Application. ChemistrySelect, 6(24), 6046-6067. [Link]

-

Synthesis of 2H-1,2,3-triazole by Buchwald's method. (n.d.). ResearchGate. [Link]

-

Idorsia Pharmaceuticals Ltd. (2018). PREPARATION OF 2-([1][6][9]TRIAZOL-2-YL)-BENZOIC ACID DERIVATIVES. Google Patents.

-

Vitale, F., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 11(11), 1323. [Link]

-

Li, M., et al. (2014). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 79(1), 328–338. [Link]

-

Li, M., et al. (2014). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PMC. [Link]

-

Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. (2025). ResearchGate. [Link]

-

Sharma, R. K., et al. (2018). Synthesis of heterogeneous Ru(ii)-1,2,3-triazole catalyst supported over SBA-15. Catalysis Science & Technology, 8(9), 2419-2430. [Link]

-

Plausible mechanism of 1,2,3-triazole formation. (n.d.). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MLS_BTh_Poster_2066_Roth_Remo.pdf.pdf [fhnw.ch]

- 4. scielo.br [scielo.br]

- 5. Regioselective synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid: Key Starting Materials and Strategic Pathways

An In-Depth Technical Guide for Drug Development Professionals

Abstract

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of advanced pharmaceutical agents. Its unique trifunctional substitution pattern—featuring a carboxylic acid, a fluorine atom, and a 2H-1,2,3-triazole moiety on a phenyl ring—presents distinct synthetic challenges and opportunities. This guide provides an in-depth analysis of the primary synthetic routes to this molecule, with a core focus on the selection of starting materials and the strategic rationale underpinning each pathway. We will dissect three principal strategies: late-stage triazole installation via N-arylation, an early-stage coupling followed by functional group manipulation, and de novo triazole ring formation from a hydrazine precursor. Each section includes detailed protocols, mechanistic insights, and comparative data to empower researchers in process development and scale-up operations.

Introduction and Core Retrosynthetic Analysis

The structural complexity of this compound necessitates a robust and regioselective synthetic strategy. The target molecule is a key component in the synthesis of orexin receptor antagonists used in the treatment of insomnia.[1] The primary challenge lies in the selective formation of the N2-substituted triazole isomer, as N1-arylation is often a competing pathway. The synthetic approaches detailed herein are designed to maximize the yield of the desired N2 isomer through careful selection of catalysts, ligands, and starting materials.

A high-level retrosynthetic analysis reveals three logical bond disconnections, forming the basis of our strategic discussion:

-

C-N Bond Disconnection: Breaking the bond between the phenyl ring and the triazole nitrogen. This leads to a convergent approach where a functionalized benzoic acid derivative is coupled with 1H-1,2,3-triazole. This is the most direct and widely reported strategy.

-

C-C Bond Disconnection: Breaking the bond between the phenyl ring and the carboxyl group. This suggests a strategy where the triazole-substituted fluorobenzene is synthesized first, followed by the introduction of the carboxylic acid in a final step.

-

N-N/N-C Bond Disconnection within the Triazole: This approach involves forming the triazole ring directly on a pre-functionalized phenyl ring, typically starting from a phenylhydrazine derivative.

The following diagram illustrates these core strategies, which will be explored in detail.

Caption: Retrosynthetic analysis of the target molecule.

Strategy A: Late-Stage Triazole Installation via Ullmann N-Arylation

This is arguably the most efficient and scalable approach, relying on a copper-catalyzed cross-coupling reaction between a 2-fluoro-6-halobenzoic acid and 1H-1,2,3-triazole. The choice of the halogen atom on the benzoic acid is a critical determinant of reactivity.

Core Starting Materials

-

2-Fluoro-6-iodobenzoic acid: The preferred starting material due to the high reactivity of the C-I bond in copper-catalyzed couplings, leading to milder reaction conditions and often higher yields compared to its bromo- or chloro-analogs.

-

2-Fluoro-6-bromobenzoic acid: A viable and often more economical alternative to the iodo-derivative. However, it typically requires more forcing conditions (higher temperatures, stronger bases, or more sophisticated ligand systems) to achieve comparable yields.[2]

-

1H-1,2,3-Triazole: The nitrogen source for the coupling reaction. It is a commercially available and stable solid.

Mechanistic Rationale and Experimental Considerations

The Ullmann-Goldberg reaction is the cornerstone of this strategy. The mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, which is generated in situ. A ligand, typically a diamine, stabilizes the copper complex and facilitates the subsequent coupling with the deprotonated triazole. Cesium carbonate (Cs₂CO₃) is a highly effective base for this transformation, enhancing the nucleophilicity of the triazole and driving the reaction forward.[3] The regioselectivity favoring the N2-isomer is influenced by the steric environment of the ortho-fluoro and ortho-carboxyl groups, as well as the specific ligand-catalyst system employed.

Caption: Ullmann N-Arylation reaction scheme.

Experimental Protocol: Synthesis from 2-Fluoro-6-iodobenzoic acid

The following protocol is adapted from established literature procedures.[3]

Step 1: Reaction Setup

-

To a 2L three-necked round-bottomed flask equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet, add 2-fluoro-6-iodobenzoic acid (127.6 g, 480 mmol), copper(I) iodide (4.57 g, 24 mmol), and cesium carbonate (312.6 g, 959 mmol).

Step 2: Reagent Addition

-

Under a nitrogen atmosphere, add dioxane (640 mL), water (2.6 mL, 144 mmol), 1H-1,2,3-triazole (55.6 mL, 959 mmol), and trans-1,2-dimethylcyclohexane-1,2-diamine (15.1 mL, 96 mmol).

Step 3: Reaction Execution

-

Gradually heat the reaction mixture to 60°C over 30 minutes, then to 83°C for another 30 minutes, and finally hold at 100°C for 3 hours. Monitor reaction completion by HPLC or TLC.

Step 4: Work-up and Isolation

-

Cool the mixture and add methyl tert-butyl ether (MTBE) (1 L) and water (1 L). Stir vigorously and separate the layers.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1.7.

-

Extract the acidified aqueous layer twice with ethyl acetate (EtOAc).

-

Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

Dissolve the resulting oil in ethyl acetate, stir overnight to precipitate impurities, and filter. Concentration of the mother liquor yields the product as a solid. A typical yield is around 80%.[3]

Data Summary: Comparison of Aryl Halides

| Starting Material | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |

| 2-Fluoro-6-iodobenzoic acid | CuI / diamine ligand | Cs₂CO₃ | Dioxane | 100 | ~80% | [3] |

| 2-Bromo-4-methylbenzoic acid | CuI / diamine ligand | K₂CO₃ | THF/DMF | 65 | High (regioisomeric mixture) | [1] |

Strategy B: Early Triazole Installation and Subsequent Functionalization

Core Starting Materials

-

1-Fluoro-2-nitrobenzene derivatives: Simple, cost-effective aromatic building blocks.

-

4,5-dibromo-2H-1,2,3-triazole: Used to introduce the triazole moiety. The bromo-substituents can be removed in a later step.

Synthetic Workflow and Rationale

This pathway relies on a sequence of robust and well-understood chemical transformations.[4]

-

N²-Arylation: The synthesis begins by coupling 1-fluoro-2-nitrobenzene with 4,5-dibromo-2H-1,2,3-triazole.

-

Hydrogenation: The nitro group is selectively reduced to an amine, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants.

-

Sandmeyer Iodination: The resulting aniline is converted to a diazonium salt, which is then displaced with iodide to install the halogen required for the final step.

-

Grignard Carboxylation: The aryl iodide is converted to a Grignard reagent, which is then quenched with carbon dioxide (CO₂) to form the desired carboxylic acid.

Caption: Workflow for Strategy B.

This route offers flexibility but requires careful optimization of each step to maintain a high overall yield. The final Grignard carboxylation step is particularly sensitive to moisture and requires strictly anhydrous conditions.[4]

Strategy C: De Novo Triazole Ring Formation

This classical heterocyclic synthesis approach builds the triazole ring directly onto the fluorinated benzoic acid framework. It offers an alternative pathway that avoids copper-catalyzed coupling reactions.

Core Starting Materials

-

2-Amino-6-fluorobenzoic acid: The primary precursor, which must first be converted to the corresponding hydrazine.

-

Sodium Nitrite (NaNO₂): Used for the diazotization of the aniline.

-

Reducing Agent (e.g., SnCl₂): To reduce the diazonium salt to a hydrazine.

-

C2 Synthon: A two-carbon unit that can react with the hydrazine to form the triazole ring. Examples include glyoxal derivatives or compounds that generate a hydrazone intermediate susceptible to cyclization.[5][6]

Synthetic Rationale and Protocol Outline

The key to this strategy is the successful synthesis of the 2-fluoro-6-hydrazinylbenzoic acid intermediate.